Methyl beta-D-Mannopyranoside Isopropylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

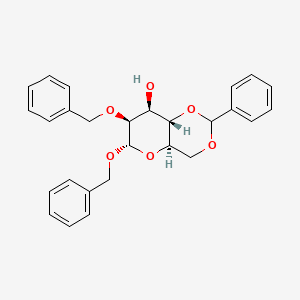

The synthesis of Methyl beta-D-Mannopyranoside Isopropylate involves complex reactions aimed at introducing or modifying functional groups to achieve the desired chemical structure. For instance, the reaction of methyl 4,6-O-isopropylidene-2,3-O-thiocarbonyl-α-D-mannoside with methyl iodide has been studied to synthesize related compounds, highlighting the intricacies of achieving specific glycosidic linkages and functionalities (Patroni et al., 1980). Another example involves the synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates, showcasing the use of protective groups and sulfonate intermediates in the construction of complex glycosidic structures (Awad et al., 1986).

Scientific Research Applications

Synthesis and Chemical Properties

- Methyl beta-D-Mannopyranoside Isopropylate is used in synthesizing complex oligosaccharides, such as D-mannosyl-oligosaccharides. These compounds have applications in various biochemical and pharmaceutical research fields (Khan, Jain, & Matta, 1990).

- Research has been conducted on the synthesis of derivatives of Methyl beta-D-Mannopyranoside Isopropylate, which can be used in studying the structure and reactivity of carbohydrates (Awad, Ashry, & Schuerch, 1986).

Biological Applications

- Methyl beta-D-Mannopyranoside Isopropylate has been explored for its potential in blocking bacterial adherence, which can help in the prevention of urinary tract infections caused by Escherichia coli (Aronson et al., 1979).

Glycoprotein Synthesis

- This compound plays a role in the synthesis of glycoproteins, as it's used in the formation of thio-linked disaccharides. These are key components in the processing of N-glycoproteins, which are vital for cellular functions (Johnston & Pinto, 2000).

Pharmaceutical Research

- Methyl beta-D-Mannopyranoside Isopropylate derivatives have been synthesized as part of the efforts to create probes for enzymes involved in mammalian complex N-glycan formation. This is significant in understanding and potentially treating various diseases related to glycan processing (Tarling & Withers, 2004).

properties

IUPAC Name |

(3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3/t3?,4-,5+,6-,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMPTGPZDFFKLG-XZCXMCBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.COC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CO[C@H]1[C@@H]([C@H]([C@@H](C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)